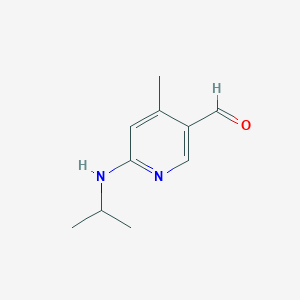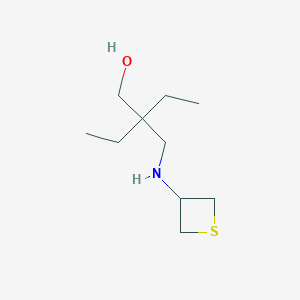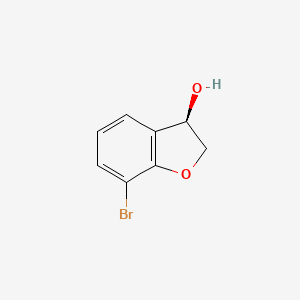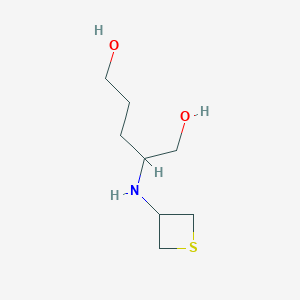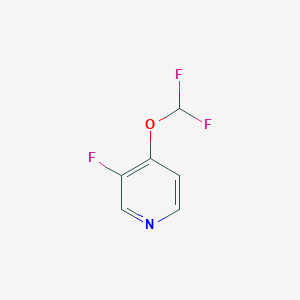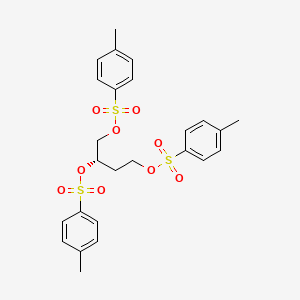
(S)-1,2,4-Tritosyl butanetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate) is a chiral organic compound that features a butane backbone substituted with three 4-methylbenzenesulfonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate) typically involves the reaction of (S)-butane-1,2,4-triol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(S)-Butane-1,2,4-triol+3(4-methylbenzenesulfonyl chloride)→(S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate)+3HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate) primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonate groups. These reactions can be used to introduce various nucleophiles into the molecule, leading to a wide range of derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products: The major products of these reactions are the corresponding substituted butane derivatives, where the sulfonate groups are replaced by the nucleophiles.
Aplicaciones Científicas De Investigación
(S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate) involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate groups are electron-withdrawing, making the carbon atoms they are attached to more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce new functional groups into the molecule.
Comparación Con Compuestos Similares
- (S)-Butane-1,2,4-triyl tris(4-chlorobenzenesulfonate)
- (S)-Butane-1,2,4-triyl tris(4-nitrobenzenesulfonate)
- (S)-Butane-1,2,4-triyl tris(4-methoxybenzenesulfonate)
Uniqueness: (S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate) is unique due to the presence of the 4-methylbenzenesulfonate groups, which provide specific steric and electronic properties that influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthetic applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C25H28O9S3 |
|---|---|
Peso molecular |
568.7 g/mol |
Nombre IUPAC |
[(3S)-3,4-bis-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C25H28O9S3/c1-19-4-10-23(11-5-19)35(26,27)32-17-16-22(34-37(30,31)25-14-8-21(3)9-15-25)18-33-36(28,29)24-12-6-20(2)7-13-24/h4-15,22H,16-18H2,1-3H3/t22-/m0/s1 |
Clave InChI |
FUYYDQSFFYSDLU-QFIPXVFZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OCC[C@@H](COS(=O)(=O)C2=CC=C(C=C2)C)OS(=O)(=O)C3=CC=C(C=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(COS(=O)(=O)C2=CC=C(C=C2)C)OS(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)




